(3-氨基丙基)三甲基硅烷盐酸盐

描述

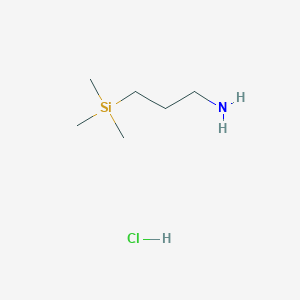

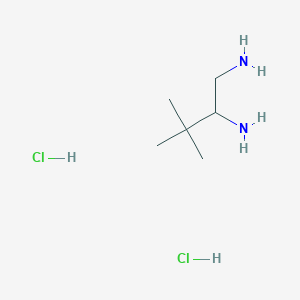

“(3-Aminopropyl)trimethylsilane hydrochloride” is a chemical compound with the CAS Number: 18187-16-1 . It has a molecular weight of 167.75 and is typically in powder form .

Molecular Structure Analysis

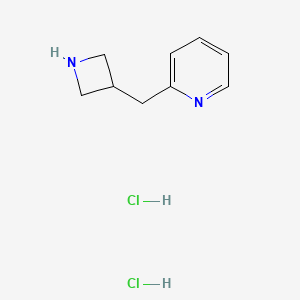

The molecular structure of “(3-Aminopropyl)trimethylsilane hydrochloride” consists of a total of 24 bonds, including 7 non-H bonds, 3 rotatable bonds, and 1 primary amine(s) (aliphatic) .Chemical Reactions Analysis

Aminosilanes, like “(3-Aminopropyl)trimethylsilane hydrochloride”, are known to functionalize substrates with alkoxysilane molecules . They are mainly used as a silane coupling agent for the surface modification of a variety of nanomaterials .Physical and Chemical Properties Analysis

“(3-Aminopropyl)trimethylsilane hydrochloride” has a melting point range of 183-187 degrees Celsius . It is typically stored at a temperature of 4 degrees Celsius . The compound is in powder form .科学研究应用

InN 表面的有机硅烷官能化

(3-氨基丙基)三甲基硅烷盐酸盐已被用于将氨基硅烷分子直接偶联到等离子体羟基化 InN 表面上。此过程促进了水溶液中带负电荷的 Au 胶体的结合,使其成为开发纳米颗粒-生物分子杂化系统的一种有前途的方法,尤其是在使用电子设备进行化学和生物传感领域 (Chen, Wu, & Gwo, 2006).

提高功能化表面的水解稳定性

该化合物广泛用于二氧化硅表面的功能化,但一个重大挑战是在水性介质中失去硅烷层,这归因于硅氧烷键水解。已经进行了研究以找到可以在其中创建水解稳定的胺官能化表面的条件,解决了 3-氨基丙基硅烷官能化二氧化硅表面应用中的一个主要问题 (Smith & Chen, 2008).

接枝聚倍硅氧烷的合成

这种化学物质在接枝聚倍硅氧烷的合成中发挥了重要作用。它充当接枝聚合的大引发剂,促进了单体的有效开环聚合,从而影响接枝聚合物的热性能,这对于先进聚合材料的合成至关重要 (Kashio et al., 2011).

硅氧烷/环氧树脂杂化材料

在聚硅氧烷的制备中,(3-氨基丙基)三甲基硅烷盐酸盐用于水解缩聚,从而开发出具有改进的机械性能(例如更高的杨氏模量)的材料。该应用对于制造具有增强硬度和耐久性的材料具有重要意义 (Gunji et al., 2009).

CO2 吸附性能

该化合物已应用于纳米多孔二氧化硅的功能化以进行 CO2 吸附。不同的氨基硅烷,包括 (3-氨基丙基)三甲氧基硅烷,已被共价接枝到纳米多孔二氧化硅内部,从而产生了有效的 CO2 吸附剂。该应用在环境科学中特别相关,尤其是在碳捕获和储存技术方面 (Kim & Ko, 2018).

在聚合物微球中的应用

该化合物已用于聚二甲基-共-甲基(3-氨基丙基)硅氧烷的合成中,然后将其用作表面活性剂制备聚合物微球。该应用在材料科学领域很重要,特别是在制造具有特定表面性能的新型聚合材料方面 (Gritskova et al., 2018).

作用机制

Target of Action

(3-Aminopropyl)trimethylsilane hydrochloride, also known as APTMS, is an organosilicon compound that is frequently used in the process of silanization . The primary targets of APTMS are surfaces that need to be functionalized, particularly metal oxides such as silica and titania .

Mode of Action

APTES acts as a dual-role reagent for the bidirectional bridging between Pd 2+ and AlOOH/Al, as well as the formation of SiO2 matrix and mesopores . It is employed in the formation of nanostructures assembled onto monolithic AlOOH/Al nanoarrays . This interaction results in the formation of a well-formed SiO2 shell and abundant mesopores during the thermal decomposition of APTMS .

Biochemical Pathways

The biochemical pathways affected by APTMS primarily involve the formation of covalent bonds between the APTMS and the target surfaces. For instance, APTMS can covalently bond thermoplastics to poly(dimethylsiloxane) (PDMS) . This process involves the treatment of thermoplastics with oxygen plasma to functionalize surface molecules, followed by coating with an aqueous 1% by volume APTMS solution .

Pharmacokinetics

It’s known that aptms is a solid at room temperature and has a molecular weight of 16775 g/mol .

Result of Action

The result of APTMS action is the formation of a stable, covalent bond within 2 minutes when it is used with PDMS . This bond forms between the APTMS-functionalized surface and the oxygen plasma-treated PDMS surface . This process is used to create a variety of nanostructures for various applications .

安全和危害

“(3-Aminopropyl)trimethylsilane hydrochloride” is classified under the GHS07 pictogram, with a signal word of "Warning" . It’s important to keep the product and empty container away from heat and sources of ignition due to the risk of ignition . Thermal decomposition can lead to the release of irritating gases and vapors .

未来方向

Aminosilanes, like “(3-Aminopropyl)trimethylsilane hydrochloride”, have potential applications in various fields due to their ability to functionalize surfaces with alkoxysilane molecules . They can be used for covalent attaching of organic films to metal oxides such as silica and titania , which could be beneficial in the development of new materials and technologies.

属性

IUPAC Name |

3-trimethylsilylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NSi.ClH/c1-8(2,3)6-4-5-7;/h4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOOYWYEPZWWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)

![5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride](/img/structure/B1381002.png)

amine](/img/structure/B1381013.png)

![N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B1381018.png)